(S)-N-Boc-gamma-Iodo-Abu-OtBu

Suzuki-Miyaura coupling sp³-sp³ cross-coupling stereoselective synthesis

Synthetic routes requiring iterative N- and C-terminal manipulation often suffer from protecting group incompatibility and racemization. (S)-N-Boc-gamma-Iodo-Abu-OtBu (CAS 161370-66-7) provides the solution with its orthogonal Boc/OtBu protection. • Enables 77% isolated yield with >20:1 dr in Cu-catalyzed sp³-coupling, a 24% mass efficiency gain over OMe analogs. • Achieves 99.4% purity for reference materials in a single deprotection, eliminating costly HPLC purification. • Offers 24-month shelf life at 2-8°C, reducing cold-chain logistics complexity and enabling volume purchasing.

Molecular Formula C13H24INO4
Molecular Weight 385.24 g/mol
Cat. No. B13387213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Boc-gamma-Iodo-Abu-OtBu
Molecular FormulaC13H24INO4
Molecular Weight385.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCI)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24INO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)
InChIKeyCUDXGFWLHSXMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S)-N-Boc-gamma-Iodo-Abu-OtBu


(S)-N-Boc-gamma-Iodo-Abu-OtBu (CAS: 161370-66-7, also known as tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-4-iodobutanoate) is a chiral, non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a tert-butyl ester (OtBu)-protected carboxyl group, and a reactive primary alkyl iodide at the γ-position . Its molecular formula is C13H24INO4 with a molecular weight of 385.24 g/mol . This compound serves as a versatile chiral building block and intermediate in asymmetric synthesis, peptide modification, and medicinal chemistry, owing to its stereochemically defined (S)-configuration and dual orthogonal protecting groups that enable selective deprotection strategies [1].

Why Alternative Derivatives Cannot Replace (S)-N-Boc-gamma-Iodo-Abu-OtBu


Direct substitution of (S)-N-Boc-gamma-Iodo-Abu-OtBu with closely related analogs—such as the methyl ester derivative (S)-Boc-γ-Iodo-Abu-OMe (CAS 101650-14-0), the Fmoc-protected variant (S)-N-Fmoc-gamma-iodo-abu-ome, or the free amino acid (S)-2-amino-4-iodobutanoic acid (CAS 63038-24-4)—introduces significant incompatibilities in multi-step synthetic sequences. The target compound's dual orthogonal protecting groups (Boc on amine, OtBu on carboxyl) permit sequential, chemoselective deprotection under distinct acidic conditions (TFA for Boc; mild acid for OtBu), whereas methyl esters require basic saponification that can racemize the α-stereocenter or prematurely cleave base-sensitive functionalities [1]. Fmoc analogs, while suitable for solid-phase peptide synthesis, are incompatible with Boc-strategy SPPS and exhibit different solubility profiles and deprotection kinetics . Free amino acid or unprotected ester forms lack the necessary amine protection for coupling reactions and expose the carboxyl to unwanted side reactions during cross-coupling steps. The specific combination of tert-butyl ester and Boc protection in the target compound provides a balance of stability and lability that is not replicated by any single alternative derivative [2].

Cross-Coupling Evidence: (S)-N-Boc-gamma-Iodo-Abu-OtBu vs. Alternatives


Suzuki-Miyaura Coupling Yield and Selectivity

In a copper-catalyzed/promoted sp³-C Suzuki-Miyaura coupling reaction with gem-diborylalkanes and nonactivated electrophilic reagents, the target compound (S)-N-Boc-gamma-Iodo-Abu-OtBu (identified as compound 3c) produced the coupled product in 77% isolated yield with a diastereomeric ratio (dr) exceeding 20:1, demonstrating excellent stereoretention . Under comparable reaction conditions, the methyl ester analog (S)-Boc-γ-Iodo-Abu-OMe (compound 3b) yielded only 62% of the corresponding product, representing a 15 percentage-point performance advantage for the OtBu-protected compound . This difference is attributed to the tert-butyl ester's greater steric bulk and enhanced stability under the copper-catalyzed conditions compared to the methyl ester, which is more susceptible to transesterification and base-mediated side reactions.

Suzuki-Miyaura coupling sp³-sp³ cross-coupling stereoselective synthesis

Stereochemical Integrity in Pd-Catalyzed Cross-Coupling

The orthogonal protection strategy of (S)-N-Boc-gamma-Iodo-Abu-OtBu minimizes epimerization at the α-stereocenter during transition metal-catalyzed cross-coupling reactions. Literature on N-Boc-protected α-amino acids demonstrates that the Boc group provides steric shielding of the α-carbon, reducing the propensity for base-mediated racemization during Pd-catalyzed couplings compared to N-acetyl or unprotected amino derivatives [1]. While direct quantitative epimerization data for this specific compound under cross-coupling conditions is not available in the public literature, the Boc protecting group is well-established to preserve optical purity during coupling reactions, with retention of stereochemistry demonstrated in related N-Boc-protected amino acid systems [2]. In contrast, unprotected γ-iodo aminobutyric acid derivatives undergo rapid racemization under the basic conditions typical of Suzuki or Sonogashira couplings.

stereoretention palladium catalysis chiral building block

Precursor for L-Cystathionine Analytical Standards

(S)-N-Boc-gamma-Iodo-Abu-OtBu (specifically its deprotected or partially protected form) has been demonstrated as a key intermediate in the synthesis of L-cystathionine with exceptional purity (99.4%) suitable for use as a certified reference material in amino acid analysis of physiological fluids [1]. The synthesis involves thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester (derived from the target compound), followed by single-step deprotection under mild conditions [2]. This approach avoids the harsh conditions and multiple purification steps required when using alternative halogenated or tosylated amino acid derivatives, which typically yield lower purity products (often <95%) requiring extensive chromatographic purification [3]. The high purity achieved (99.4%) directly enables the use of the synthesized L-cystathionine as an analytical standard without additional purification steps.

L-cystathionine analytical standard thioalkylation

Storage Stability Profile

According to the Safety Data Sheet (SDS) compliant with the Globally Harmonized System (GHS) Sixth revised edition, (S)-N-Boc-gamma-Iodo-Abu-OtBu is classified as stable under recommended storage conditions . Suppliers specify storage at 2-8°C in an inert atmosphere, protected from light, with product viability extending up to 24 months when stored desiccated and tightly sealed . This documented stability profile provides verifiable assurance for procurement planning and inventory management, distinguishing it from more labile iodoalkyl derivatives that may require -20°C or -80°C storage and exhibit shorter shelf lives. While specific accelerated stability data (e.g., degradation kinetics) is not publicly available, the established storage parameters from multiple independent suppliers converge on consistent, manageable conditions that do not necessitate specialized cryogenic storage infrastructure.

chemical stability storage conditions supply chain

Application Scenarios for (S)-N-Boc-gamma-Iodo-Abu-OtBu


Cu-Catalyzed sp³-sp³ Cross-Coupling in API Synthesis

Research teams engaged in late-stage functionalization of complex molecules via copper-catalyzed sp³-C Suzuki-Miyaura coupling should prioritize (S)-N-Boc-gamma-Iodo-Abu-OtBu over its methyl ester counterpart. The 77% isolated yield with >20:1 dr demonstrated under copper-catalyzed conditions with gem-diborylalkanes surpasses the 62% yield achieved with the OMe analog, providing a 24% relative mass efficiency gain. This differential is particularly critical when the coupled product serves as a late-stage intermediate where cumulative yield losses from earlier steps have already reduced material availability. The tert-butyl ester's resistance to transesterification under copper catalysis ensures cleaner reaction profiles and simplified chromatographic purification, reducing both solvent consumption and researcher time. Procurement of this specific derivative is justified when the synthetic route involves copper-mediated couplings with nonactivated alkyl electrophiles and when stereochemical integrity at the α-carbon must be preserved.

Analytical Reference Standards for Clinical Metabolomics

Laboratories developing certified reference materials for clinical amino acid analysis (e.g., L-cystathionine for metabolic disorder diagnosis) benefit from using (S)-N-Boc-gamma-Iodo-Abu-OtBu as a precursor. The documented synthetic route employing this iodo-derivative achieves 99.4% final product purity in a single deprotection step [1], eliminating the need for preparative HPLC or multiple recrystallizations that are typically required when alternative halogenated amino acid derivatives are used (which yield <95% purity products). For procurement managers, this translates to reduced downstream purification costs, shorter project timelines, and higher confidence in the analytical suitability of the final reference material. The orthogonal Boc/OtBu protection enables mild, selective deprotection that preserves the sensitive thioether linkage in cystathionine—a feature not achievable with base-labile protecting groups (e.g., Fmoc, methyl esters) that would require saponification conditions detrimental to sulfur-containing amino acids.

Multi-Step Synthesis with Orthogonal Deprotection

Synthetic routes that demand sequential manipulation of both the amino and carboxyl termini—for instance, in the construction of γ-substituted aminobutyric acid-containing peptidomimetics or chiral GABA analogs—require the orthogonal Boc/OtBu protection scheme uniquely offered by (S)-N-Boc-gamma-Iodo-Abu-OtBu. The Boc group can be selectively removed with TFA while leaving the tert-butyl ester intact, allowing for amide bond formation or N-functionalization at the α-amine without exposing the γ-iodide to nucleophilic conditions [2]. Conversely, the OtBu ester can be cleaved under mild acidic conditions (e.g., HCl in dioxane, formic acid) without affecting the Boc group. This orthogonal deprotection capability is not available with mono-protected analogs, Fmoc-protected variants (which require basic conditions for deprotection), or free acid/amine forms. Procurement of this fully protected derivative is essential for routes requiring iterative protecting group manipulation, and failure to use the correct orthogonal pair can lead to reaction incompatibility, premature deprotection, or racemization that necessitates costly re-synthesis.

Bulk Procurement and Inventory Management

Procurement managers planning multi-month synthesis campaigns should factor in the documented 24-month shelf life and 2-8°C storage stability of (S)-N-Boc-gamma-Iodo-Abu-OtBu when comparing against alternative γ-iodo derivatives that require -20°C or -80°C storage and exhibit shorter stability windows. The ability to store this compound in standard laboratory refrigerators rather than dedicated deep-freeze units reduces capital equipment costs, energy consumption, and the logistical complexity of cold-chain shipping. For bulk purchases (gram to kilogram scale), this stability profile minimizes the risk of degradation during extended storage periods, allowing procurement teams to take advantage of volume pricing without concerns about material expiration. The consistent storage requirements across multiple suppliers (2-8°C, inert atmosphere, protected from light) provide procurement confidence regardless of the chosen vendor, streamlining the supplier qualification process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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